2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Description
Contextualization of 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid within Contemporary Organic Synthesis
This compound is a synthetic arylacetic acid derivative that serves as a valuable intermediate and building block in multi-step organic synthesis. achemblock.com Its structure is characterized by a phenylacetic acid core, where the phenyl ring is substituted at the 2 and 4 positions with benzyloxy groups. This specific arrangement of functional groups makes it a strategically important precursor in the synthesis of more complex, biologically active molecules. beilstein-journals.orgresearchgate.netmdpi.com
The primary role of this compound in contemporary synthesis is rooted in the concept of protecting groups. researchgate.netwiley.com The two benzyl (B1604629) ether moieties mask the reactive hydroxyl groups of the parent 2,4-dihydroxyphenylacetic acid. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid group, without unintended interference from the phenolic hydroxyls. highfine.com Once the desired transformations are complete, the benzyl groups can be selectively removed to unveil the free hydroxyls, a process known as deprotection. acs.org This strategic use of protecting groups is a fundamental principle in the synthesis of complex natural products and pharmaceuticals.
Overview of Benzylated Phenylacetic Acid Derivatives in Academic Research
Phenylacetic acid and its derivatives represent a versatile and extensively studied class of compounds in academic and industrial research. mdpi.com They are recognized for a broad spectrum of biological activities and are core components of many pharmaceutical agents, including well-known drugs like diclofenac and ibuprofen. mdpi.com Academic research has focused on the synthesis of novel phenylacetic acid derivatives to explore their potential therapeutic applications. researchgate.netgoogle.com
Benzylated phenylacetic acids, a specific subclass, have garnered significant interest. For instance, research into substituted benzyloxyphenylacetic acids has been conducted to evaluate their efficacy as aldose reductase inhibitors, which are relevant in the context of diabetic complications. nih.gov Studies have demonstrated that the introduction of a methylene (B1212753) spacer between the aromatic core and the acidic function, a defining feature of phenylacetic acids, is critical for biological activity. nih.gov The synthesis of these derivatives often involves standard organic reactions, such as the carbonylation of benzyl chlorides or the hydrolysis of benzyl cyanides, to construct the phenylacetic acid framework. researchgate.netoup.comorgsyn.org The variation of substituents on both the phenyl ring and the benzyl groups allows for the fine-tuning of the molecule's properties, a common strategy in drug discovery and development. mdpi.com
Significance of the Benzyl Ether Moiety in Chemical Biology and Materials Science
The benzyl ether moiety is one of the most widely used protecting groups for hydroxyl functions in organic synthesis. highfine.comacs.org Its popularity stems from its ease of introduction, typically via a Williamson ether synthesis, and its stability across a wide range of reaction conditions, including acidic and basic environments. highfine.comuwindsor.ca Crucially, the benzyl ether can be cleaved under mild and selective conditions, most commonly through catalytic hydrogenolysis, which preserves other sensitive functional groups within the molecule. researchgate.netwiley.com This reliability and selectivity make it an indispensable tool in the synthesis of complex molecules like carbohydrates and polyketides.
Beyond its role as a protecting group, the benzyl ether linkage is also finding increasing application in materials science. Polymers incorporating benzyl ether units, known as poly(benzyl ether)s, are being investigated for their unique properties. psu.edusemanticscholar.org For example, researchers have designed depolymerizable poly(benzyl ether)s that can break down into their constituent monomers in response to a specific trigger. psu.eduresearchgate.net This "self-immolative" behavior is of great interest for creating recyclable plastics and smart materials that can degrade on demand. researchgate.net Furthermore, hyper-cross-linked polymers derived from benzyl methyl ethers are being explored as a new route to metal-free porous organic materials, with potential applications in catalysis and separations. acs.org In another application, benzyl phenylphosphonates have been used as novel thermally latent initiators in the polymerization of other monomers. acs.org
Scope and Objectives of the Research Outline on this compound
The objective of this article is to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical characteristics and its role within the specified scientific domains. The scope is strictly limited to the foundational aspects of the compound, including its place in organic synthesis, the broader research context of its chemical class, and the functional significance of its key structural components.
This work aims to:
Situate this compound within the broader context of synthetic organic chemistry, emphasizing its function as a protected building block.
Provide an overview of the academic interest in benzylated phenylacetic acid derivatives, highlighting their relevance in medicinal chemistry research.
Elucidate the critical role of the benzyl ether moiety as both a protecting group in chemical biology and as a functional component in advanced materials.
By adhering to this structured outline, the article will deliver a thorough and focused analysis of this compound based on established scientific principles and research findings.
Compound Data
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66056-40-4 |
| Molecular Formula | C₂₂H₂₀O₄ |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | 2-(2,4-bis(benzyloxy)phenyl)acetic acid |
| Physical Form | Solid |
| Purity | ≥95% |
Data sourced from achemblock.comsigmaaldrich.comangenechemical.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,4-bis(phenylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)13-19-11-12-20(25-15-17-7-3-1-4-8-17)14-21(19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBFVVTWAHLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways to 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Traditional synthetic routes to this compound often involve multi-step sequences starting from readily available phenolic precursors. These pathways are characterized by classical organic reactions that allow for the gradual construction of the target molecule.
A common starting point for the synthesis of this compound is the use of resorcinol (B1680541) or other related phenol (B47542) derivatives. One plausible pathway begins with the synthesis of a key intermediate, 2,4-dihydroxyacetophenone, from resorcinol. This reaction, often carried out in the presence of an acylating agent and a catalyst like anhydrous zinc chloride, introduces the acetyl group onto the aromatic ring organic-chemistry.org.
Following the formation of 2,4-dihydroxyacetophenone, the next crucial step is the protection of the hydroxyl groups via benzylation. This is typically achieved by reacting the dihydroxyacetophenone with benzyl (B1604629) bromide in the presence of a base. Subsequent conversion of the acetyl group to a carboxylic acid function completes the synthesis.
Alternatively, a synthetic route can commence with the preparation of 2,4-dihydroxyphenylacetic acid. A patented method describes the synthesis of this intermediate from m-bromophenol and glyoxylic acid through a condensation reaction followed by reduction and hydroxylation google.com. Once 2,4-dihydroxyphenylacetic acid or its ester form (e.g., methyl 2,4-dihydroxyphenylacetate) is obtained, the subsequent benzylation of the hydroxyl groups leads to the final product.
A significant challenge in the synthesis of this compound is the regioselective benzylation of the hydroxylated precursors. In molecules like 2,4-dihydroxyacetophenone or 2,4-dihydroxyphenylacetic acid, the two hydroxyl groups exhibit different reactivities. The hydroxyl group at the 4-position is generally more nucleophilic and less sterically hindered than the hydroxyl group at the 2-position, which can be involved in intramolecular hydrogen bonding with the ortho substituent (acetyl or acetic acid group) researchgate.net.
This difference in reactivity can be exploited to achieve regioselective benzylation. By carefully controlling the reaction conditions, such as the choice of base, solvent, and temperature, it is possible to preferentially benzylate the 4-hydroxyl group. For instance, studies on the alkylation of 2,4-dihydroxyacetophenone have shown that using cesium bicarbonate as the base in acetonitrile (B52724) can lead to excellent regioselectivity for the 4-position, with isolated yields of up to 95% nih.gov. While this specific example uses various alkyl bromides, the principle can be extended to benzylation with benzyl bromide. Complete benzylation to protect both hydroxyl groups would then be carried out in a subsequent step under more forcing conditions or with a stronger base to yield the desired 2,4-bis(benzyloxy) intermediate.
Table 1: Comparison of Bases for Regioselective Alkylation
| Base | Solvent | Temperature (°C) | Regioselectivity (4-O-alkylation) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF/Acetone | Vigorous Heating | Mixture of products | nih.gov |
| NaHCO₃ | DMF/Acetone | Vigorous Heating | Mixture of products | nih.gov |
| CsHCO₃ | Acetonitrile | 80 | High (up to 95%) | nih.gov |
One of the established synthetic strategies involves the introduction of an acetyl group onto the resorcinol backbone, which is then converted into the target acetic acid moiety. The Friedel-Crafts acylation of resorcinol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, typically using a Lewis acid catalyst such as zinc chloride, yields 2,4-dihydroxyacetophenone organic-chemistry.org.
Once the 2,4-bis(benzyloxy)acetophenone intermediate is prepared through the benzylation of 2,4-dihydroxyacetophenone, the final step is the conversion of the acetyl group into a carboxylic acid. A powerful method for this transformation is the Willgerodt-Kindler reaction. This reaction allows for the conversion of aryl ketones to the corresponding thioamides by treatment with sulfur and a secondary amine, such as morpholine (B109124) thieme-connect.deorganic-chemistry.org. The resulting thioamide can then be hydrolyzed under acidic or basic conditions to yield the desired phenylacetic acid thieme-connect.dechemeurope.com. This method is particularly useful as it allows for the direct conversion of the ketone to the carboxylic acid with an additional carbon atom.
An alternative, though less direct, route would involve the reduction of the acetophenone (B1666503) to the corresponding alcohol, followed by conversion to a nitrile and subsequent hydrolysis to the carboxylic acid. Another possibility is the oxidation of the methyl ketone to a carboxylic acid, although this can sometimes be challenging and may require harsh conditions.
Advanced and Green Synthetic Techniques for this compound and Analogues
In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and rapid synthetic methods. Microwave-assisted and ultrasound-promoted reactions are at the forefront of these advancements, offering significant advantages over conventional heating methods.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products acs.org. The benzylation of phenols, a key step in the synthesis of this compound, can be significantly accelerated using microwave assistance. Studies have shown that the O-alkylation of phenols with benzyl halides can be achieved in high yields and chemoselectivity in a fraction of the time required by conventional heating methods researchgate.netrsc.org. This technique can be applied to the benzylation of 2,4-dihydroxyphenylacetic acid or its derivatives, potentially reducing reaction times from hours to minutes.
The hydrolysis of an ester precursor to the final carboxylic acid is another step that can be expedited by microwave heating. Furthermore, the Willgerodt-Kindler reaction, used to convert the acetyl group to the acetic acid moiety, has also been successfully performed under microwave irradiation, leading to rapid synthesis of thioamides organic-chemistry.org.
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzylation of Phenols
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Hours | Good to Excellent | researchgate.net |
| Microwave Irradiation | Minutes | Good to Excellent | researchgate.netrsc.org |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to traditional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates acs.org.
Ultrasound has been shown to promote various organic reactions, including ester hydrolysis. The acid-catalyzed hydrolysis of esters, a potential final step in one of the synthetic routes to this compound, can be accelerated by ultrasonic irradiation acs.org. This method offers the advantage of operating at lower bulk temperatures, which can be beneficial for thermally sensitive substrates. The application of ultrasound can also improve mass transfer in heterogeneous reactions, which could be relevant in certain steps of the synthesis. While specific applications of ultrasound to the synthesis of this particular compound are not extensively documented, the principles of sonochemistry suggest it as a promising technique for optimizing the synthesis of this compound and its analogues.
Solvent-Free Reaction Methodologies
In contemporary chemical synthesis, a strong emphasis is placed on developing environmentally benign procedures. Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant advancement in green chemistry. These methods can lead to shorter reaction times, higher yields, and simplified purification processes. For instance, the synthesis of derivatives of 2-(4-(phenyldiazenyl)phenoxy)acetic acid has been successfully achieved using a solvent-free and catalyst-free microwave-assisted method. farmaciajournal.com This approach, which involves the reaction of precursors under microwave irradiation without a bulk solvent medium, could be extrapolated for the synthesis of benzyloxy-substituted aryl acetic acids. The high efficiency and eco-friendly nature of such solvent-free syntheses make them attractive alternatives to conventional refluxing methods. farmaciajournal.com
Catalytic Approaches in the Synthesis of Benzyloxy-Substituted Aryl Acetic Acids
Catalysis is fundamental to the efficient synthesis of complex organic molecules, including aryl acetic acids. A variety of heterogeneous and homogeneous catalysts have been employed for key bond-forming reactions.
Heterogeneous catalysts, such as zeolites (e.g., Beta, ZSM-5, Mordenite), are widely used in acid-catalyzed reactions like benzylation and esterification due to their high acidity, thermal stability, and low corrosivity. researchgate.net For example, desilicated Beta zeolite has demonstrated high conversion and selectivity in the benzylation of acetic acid with benzyl alcohol. researchgate.net Propyl sulfonic acid functionalized SBA-15 has also been used as an effective catalyst for the esterification of acetic acid with benzyl alcohols. researchgate.net
Homogeneous catalysis, particularly using transition metals, offers powerful tools for C-C bond formation. Metal-catalyzed enantioselective benzylation reactions can be performed directly from aryl acetic acids, proceeding through a pathway where stereoselective C-C bond formation occurs before a terminal decarboxylation event. dicp.ac.cn This method avoids the generation of highly basic nucleophiles, allowing for broad functional group compatibility. dicp.ac.cn
The table below summarizes various catalytic systems applicable to reactions relevant to the synthesis of benzyloxy-substituted aryl acetic acids.
| Catalyst Type | Example Catalyst | Relevant Reaction | Key Features |
| Zeolite | Desilicated Beta Zeolite | Benzylation of acetic acid | High conversion (93%) and selectivity (90%). researchgate.net |
| Functionalized Silica (B1680970) | Propyl sulfonic acid SBA-15 | Esterification | Environmentally friendly solid acid catalyst. researchgate.net |
| Inorganic Salts | Fe₂(SO₄)₃, FeCl₃/carbon | Esterification | Good catalytic performance and reusability. scispace.com |
| Ion Exchange Resin | Strong acid cation exchange resin | Esterification | High yield (84.23%) under optimized conditions. scispace.com |
| Transition Metal | Iridium complexes | Enantioselective benzylation | Stereoselective C-C bond formation from aryl acetic acids. dicp.ac.cn |
Derivatization and Chemical Transformations of this compound
The carboxylic acid moiety and the benzyl ether protecting groups are key sites for further chemical modification of this compound.
Esterification and Amide Formation of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.
Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid). google.com Solid acid catalysts like Amberlyst-15 can also be employed, offering advantages in terms of catalyst separation. jocpr.com For tertiary alcohols, which are less reactive, benzotriazole (B28993) esters formed in situ can serve as efficient intermediates. researchgate.net Another approach for specific substrates involves using phosphorus pentoxide or polyphosphorus acids to promote the reaction between a carboxylic acid and a phenol. google.com
Amide formation is a cornerstone reaction in organic synthesis. While traditional methods often require converting the carboxylic acid to a more reactive species like an acid chloride, direct catalytic methods are increasingly favored for their atom economy and milder conditions. researchgate.net Boric acid has emerged as an effective catalyst for the direct condensation of carboxylic acids and amines, proceeding in high yields with low catalyst loading (e.g., 5 mol%). orgsyn.org The reaction typically involves heating the components in a solvent like toluene (B28343) with azeotropic removal of water. orgsyn.org Other catalytic systems for direct amidation include various Lewis and Brønsted acids. researchgate.net
The following table presents a selection of conditions for these transformations.
| Transformation | Reagents and Conditions | Substrate Example | Notes |
| Esterification | n-Butanol, H₂SO₄ catalyst, 125-135°C | Acetic Acid | Continuous process with azeotropic water removal. google.com |
| Esterification | Glycerol, Amberlyst-15, 110°C | Phenylacetic Acid | Glycerol acts as both reactant and solvent. jocpr.com |
| Amide Formation | Benzylamine, Boric Acid (cat.), Toluene, reflux | 4-Phenylbutyric Acid | Efficient, green method with high yield (91%). orgsyn.org |
| Amide Formation | Primary aromatic amines | 2-(benzofuran-2-yl) acetic acid | Synthesis of biologically active amide derivatives. nih.gov |
Selective and Global Debenzylation Strategies
The benzyl groups in this compound serve as protecting groups for the phenol functionalities. Their removal, either selectively or completely (globally), is a crucial step in the synthesis of target molecules like 2-(2,4-dihydroxyphenyl)acetic acid.
Global debenzylation is most commonly accomplished by catalytic hydrogenation. This method involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, resulting in the cleavage of both benzyl ethers to yield the corresponding diol and toluene as a byproduct.
Selective debenzylation presents a greater challenge and requires careful choice of reagents.
Acid-catalyzed cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. researchgate.net The 2,4-dimethoxybenzyl (DMB) group, a close analogue, can be removed under acidic conditions with reagents such as p-toluenesulfonic acid (p-TsOH) or triflic acid. bme.hu Selectivity between the two benzyloxy groups could potentially be achieved if their electronic environments differ significantly, though this is often difficult.
Oxidative debenzylation: Certain reagents can oxidatively remove benzyl groups. For example, a system of sodium bromate (B103136) (NaBrO₃) and sodium dithionite (B78146) (Na₂S₂O₄) under biphasic conditions has been used for the selective oxidative debenzylation of saccharides, showing compatibility with other functional groups like azides. rsc.org
A comparison of these strategies is outlined below.
| Strategy | Method | Reagents | Outcome | Key Features |
| Global | Catalytic Hydrogenation | H₂, Pd/C | Cleavage of both benzyl groups | High efficiency, clean reaction. |
| Selective/Global | Acidic Cleavage | TFA, p-TsOH, Triflic Acid | Cleavage of one or both groups | Harsh conditions may be required; potential for selectivity. researchgate.netbme.hu |
| Selective | Oxidative Cleavage | NaBrO₃, Na₂S₂O₄ | Cleavage of benzyl groups | Compatible with various functional groups. rsc.org |
Functionalization of the Phenyl Ring and Benzyl Moieties
Further functionalization of the aromatic rings can introduce additional complexity and functionality.
Phenylacetic Acid Ring: The phenyl ring of the acetic acid moiety can be functionalized directly. A notable example is the palladium-catalyzed meta-C-H arylation of free phenylacetic acids. scispace.com This advanced method uses a transient mediator (2-carbomethoxynorbornene) and a specific mono-protected 3-amino-2-hydroxypyridine (B57635) ligand to direct arylation to the meta position, a typically difficult position to functionalize directly. scispace.com
Bis(benzyloxy)phenyl Ring: The two benzyloxy groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the oxygen atoms (specifically, the C3 and C5 positions).
Benzyl Moieties: The benzylic positions (the CH₂ group of the benzyl ethers) are susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. The resulting benzyl bromides are versatile intermediates for nucleophilic substitution reactions.
Oxidative and Reductive Transformations on Related Structural Scaffolds
The core structure of this compound can undergo various oxidative and reductive transformations.
Oxidative Transformations: The acetic acid side chain can be oxidized. Permanganate oxidation of phenylacetic acid leads to the formation of the corresponding benzoic acid. researchgate.net Another transformation is oxidative photodecarboxylation, where phenylacetic acid derivatives, in the presence of a catalyst like the mesoporous silica FSM-16, can be converted to the corresponding carbonyl compounds upon irradiation. nih.gov
Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol (2-[2,4-bis(benzyloxy)phenyl]ethanol) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The benzyl ether protecting groups are generally stable under these conditions. Conversely, the reduction of related mandelic acids (α-hydroxy aryl acetic acids) to aryl acetic acids is a known transformation, applicable to substrates with electron-donating groups. google.com
Strategic Utilization as a Synthetic Intermediate
This compound is a specialized organic compound valued in synthetic chemistry for its role as a versatile intermediate. Its molecular structure, featuring a phenylacetic acid core with two benzyloxy protective groups at the 2 and 4 positions, makes it a strategic building block for the synthesis of more complex molecules. The benzyloxy groups serve to mask the reactive hydroxyl functionalities of the corresponding 2,4-dihydroxyphenylacetic acid, allowing for selective reactions at other parts of the molecule. These protective groups can be removed under specific conditions, typically through catalytic hydrogenation, to unveil the free hydroxyl groups at a later stage in a synthetic sequence.
This compound's utility lies in its capacity to introduce the 2,4-dihydroxyphenylacetyl moiety into a target structure. This structural motif is of interest in the design and synthesis of various organic molecules due to the chemical reactivity of the phenolic hydroxyl groups and the carboxylic acid function.
Precursor in the Synthesis of Complex Organic Molecules
While this compound is positioned as a precursor for constructing complex organic molecules, specific, detailed examples of its direct application in the total synthesis of natural products or other intricate molecular architectures are not extensively documented in readily available scientific literature. However, its structural features suggest a potential role in synthetic routes leading to compounds containing a 2,4-dihydroxy-substituted aromatic ring.
Theoretically, this intermediate could be employed in well-established synthetic transformations. For instance, the carboxylic acid group can be converted into an amide, ester, or ketone, providing a handle for further molecular elaboration. Following such modifications, the removal of the benzyl protecting groups would yield a polysubstituted aromatic compound with diverse functionalities. The presence of activating hydroxyl groups on the aromatic ring, once deprotected, facilitates electrophilic aromatic substitution reactions, enabling the introduction of additional substituents and the construction of complex substitution patterns.
One potential application of this intermediate is in the synthesis of isoquinoline (B145761) alkaloids and related heterocyclic systems. The phenylacetic acid unit is a common starting point for building the isoquinoline core through reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. In these reaction pathways, the phenylacetic acid would first be converted to a suitable β-arylethylamine derivative, which could then undergo intramolecular cyclization to form the heterocyclic ring system. The benzyloxy groups would protect the phenolic hydroxyls during these transformations, preventing unwanted side reactions.
Role in the Production of Advanced Pharmaceutical Intermediates
In the pharmaceutical industry, phenylacetic acid derivatives are crucial building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs). The structural motif of 2,4-dihydroxyphenylacetic acid, which can be accessed from this compound, is found in various biologically active compounds. Therefore, this protected form serves as a valuable intermediate in the synthesis of advanced pharmaceutical intermediates.
The strategic use of the benzyloxy protecting groups allows for the manipulation of other functional groups within a molecule without affecting the sensitive phenolic hydroxyls. This is particularly important in multi-step syntheses where maintaining the integrity of all functional groups is paramount to achieving the desired final product with high yield and purity.
Although specific examples detailing the use of this compound in the synthesis of currently marketed drugs are not prominent in the public domain, its potential as a precursor to phenolic compounds suggests its utility in medicinal chemistry research and development. The 2,4-dihydroxyphenyl moiety is a key feature in compounds with antioxidant, anti-inflammatory, and other pharmacological activities.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 66056-40-4 |
| Molecular Formula | C22H20O4 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
Application in Agrochemical Development
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of novel organic molecules with specific biological activities. Phenylacetic acid derivatives have been explored as scaffolds in the design of such compounds.
However, a thorough review of available scientific and patent literature does not reveal specific instances of this compound being utilized as a key intermediate in the development of commercialized agrochemicals. While the 2,4-dihydroxyphenylacetic acid core could potentially be incorporated into new agrochemical candidates to explore their biological activity, there is no clear evidence to suggest that this specific protected precursor has been widely adopted in this field. The research in agrochemical development is vast and often proprietary, so it is possible that this compound has been used in undisclosed synthetic programs.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons of the two benzyloxy groups and the substituted phenyl ring, the methylene (B1212753) protons of the benzyl (B1604629) groups and the acetic acid moiety, and the acidic proton of the carboxyl group would all resonate at characteristic chemical shifts.
The protons of the two benzyl groups are anticipated to appear as a multiplet in the range of 7.30-7.50 ppm. The protons on the substituted phenyl ring would show a more complex splitting pattern due to their different chemical environments. The proton at the 6-position is expected to appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely be a doublet of doublets, and the proton at the 3-position a doublet. The methylene protons of the two benzyloxy groups would likely appear as two distinct singlets around 5.0-5.1 ppm. The methylene protons of the acetic acid moiety are expected to be a singlet at approximately 3.6 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 12.0 | broad s | 1H | -COOH |
| 7.30 - 7.50 | m | 10H | Ar-H (benzyloxy) |
| 7.15 | d | 1H | Ar-H (H-6) |
| 6.65 | dd | 1H | Ar-H (H-5) |
| 6.60 | d | 1H | Ar-H (H-3) |
| 5.08 | s | 2H | -OCH₂-Ph |
| 5.05 | s | 2H | -OCH₂-Ph |
| 3.60 | s | 2H | -CH₂COOH |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 175-180 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with the oxygen-substituted carbons being more downfield. The methylene carbons of the benzyloxy groups and the acetic acid moiety would resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 176.0 | C=O (acid) |
| 159.0 | C-4 (Ar) |
| 157.0 | C-2 (Ar) |
| 137.0 | C-ipso (benzyloxy) |
| 132.0 | C-6 (Ar) |
| 128.5 | C-ortho/para (benzyloxy) |
| 128.0 | C-meta (benzyloxy) |
| 118.0 | C-1 (Ar) |
| 105.0 | C-5 (Ar) |
| 100.0 | C-3 (Ar) |
| 70.0 | -OCH₂- |
| 35.0 | -CH₂- (acetic) |
Advanced NMR Techniques (e.g., DEPT, COSY, HSQC) for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques would be employed.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would show positive signals for the aromatic CH carbons and negative signals for the methylene (CH₂) carbons. The quaternary carbons (including C=O) would be absent.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For instance, it would show correlations between the coupled aromatic protons on the substituted phenyl ring (H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbons. For example, it would correlate the methylene proton signal at ~3.60 ppm to the carbon signal at ~35.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Mode Assignment for Characteristic Functional Groups
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the ether linkages and the carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 3030-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH₂) |
| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| 1450-1600 | C=C stretch | Aromatic |
| 1200-1300 | C-O stretch | Carboxylic Acid / Ether |
| 1000-1150 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₂H₂₀O₄), the molecular weight is 364.39 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 364. The fragmentation pattern would likely involve the loss of characteristic fragments. Common fragmentation pathways could include the loss of the carboxyl group (-COOH, 45 Da), the loss of a benzyl group (-C₇H₇, 91 Da), or the cleavage of the ether bond.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 364 | [M]⁺ |
| 319 | [M - COOH]⁺ |
| 273 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, medium-to-high molecular weight compounds like this compound. The analysis can be conducted in both positive and negative ion modes. In positive ion mode, the molecule is expected to form a protonated molecule [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺. In negative ion mode, the acidic proton of the carboxylic acid group is readily lost, resulting in the deprotonated molecule [M-H]⁻. These pseudomolecular ions are crucial for confirming the molecular weight of the compound.
| Ion | Ionization Mode | Theoretical m/z | Description |
|---|---|---|---|
| [M-H]⁻ | Negative | 347.13 | Deprotonated molecule |
| [M+H]⁺ | Positive | 349.14 | Protonated molecule |
| [M+Na]⁺ | Positive | 371.12 | Sodium adduct |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion, which allows for the determination of its elemental composition. This technique is indispensable for confirming the identity of a new or synthesized compound, distinguishing it from isomers or other molecules with the same nominal mass. For this compound, HRMS would be used to verify that the experimentally measured mass aligns with the theoretical exact mass calculated from its molecular formula (C₂₂H₂₀O₄). rsc.org The difference, measured in parts per million (ppm), serves as a measure of accuracy.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀O₄ |
| Theoretical Exact Mass ([M+H]⁺) | 349.14343 Da |
| Theoretical Exact Mass ([M-H]⁻) | 347.12888 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility. The carboxylic acid group is often converted to a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. hmdb.ca In a GC-MS analysis, the compound is identified by its specific retention time (the time it takes to travel through the chromatographic column) and its unique mass spectrum, which serves as a molecular fingerprint. nist.govcore.ac.uk This technique is highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the solid-state structure of a crystalline compound. nih.gov By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom. The analysis yields critical crystallographic data, including the crystal system, space group, and the dimensions of the unit cell. While specific data for this compound is not available, Table 3 provides an example of the parameters typically determined in such a study. researchgate.net
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the crystal (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes (Å) |
| Unit Cell Angles (α, β, γ) | Angles between the unit cell axes (°) |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | Density of the crystal (g/cm³) |
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., π-π stacking)
The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation and the non-covalent interactions that dictate its packing in the crystal lattice. For carboxylic acids, a common and highly stable motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net
Furthermore, the presence of multiple aromatic rings (one phenyl and two benzyl groups) in this compound creates opportunities for other significant intermolecular forces. These include:
π-π Stacking: An attractive interaction between the electron clouds of adjacent aromatic rings. This can occur in either a face-to-face or offset (displaced) arrangement and plays a crucial role in the stabilization of the crystal structure.
C-H···π Interactions: Weaker interactions where a C-H bond acts as a donor to the π-electron system of an aromatic ring. nih.govresearchgate.net
Analysis of these interactions is vital for understanding the solid-state properties of the compound.
Chromatographic Purity and Analytical Validation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and for the validation of the analytical method itself. A common approach for a molecule like this compound would be a reverse-phase HPLC (RP-HPLC) method, likely using a C18 or phenyl column with a mobile phase consisting of an organic solvent (like acetonitrile) and acidified water.
The validation of the analytical method is performed according to established guidelines (e.g., ICH Q2(R1)) to ensure its reliability for its intended purpose. nih.govjchr.org This involves assessing a range of parameters to demonstrate that the method is accurate, precise, and specific.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity index > 0.99; baseline resolution between analyte and impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies on spiked samples. | Recovery typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio typically ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically ≥ 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; RSD of results remains low. |
of this compound
The rigorous characterization of a chemical compound is fundamental to establishing its identity, purity, and structural integrity. For this compound, a multifaceted analytical approach employing chromatographic and spectrometric techniques is essential. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides invaluable data for both molecular weight confirmation and structural elucidation.
While specific, in-depth research articles detailing the comprehensive spectroscopic and structural characterization of this compound are not extensively available in the public domain, this article outlines the standard and expected methodologies for its analysis. The data presented herein is based on established principles for the analysis of related aromatic carboxylic acids and serves as a scientifically grounded illustration of the expected findings.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical intermediates and active compounds like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). By quantifying the area of the chromatographic peak corresponding to the main compound relative to the total area of all peaks, a precise purity value can be determined. Commercial suppliers often report a purity of ≥95% for this compound. sigmaaldrich.comachemblock.com
A typical HPLC analysis for a compound of this nature would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol. The acidic component in the mobile phase, often formic acid or phosphoric acid, is crucial for ensuring that the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Hypothetical Purity Assessment Data:
The following table represents an illustrative result from an HPLC purity analysis of a sample of this compound, demonstrating how purity is calculated from the integrated peak areas.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |
| 1 | 3.2 | 15.6 | 0.78 | Impurity A |
| 2 | 8.9 | 1950.2 | 97.51 | This compound |
| 3 | 10.1 | 25.4 | 1.27 | Impurity B |
| 4 | 11.5 | 8.8 | 0.44 | Impurity C |
| Total | 2000.0 | 100.0 |
This table is a hypothetical representation of expected HPLC data for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS is instrumental for confirming its molecular weight and providing clues to its structure through fragmentation analysis.
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like carboxylic acids. The analysis is often performed in negative ion mode, where the carboxylic acid deprotonates to form the [M-H]⁻ ion. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the compound (C₂₂H₂₀O₄, Molecular Weight: 348.39 g/mol ).
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the compound's structure. For this compound, expected fragmentation would involve the loss of the benzyl groups and cleavage of the acetic acid side chain.
Expected LC-MS Data:
| Analysis | Expected m/z | Interpretation |
| MS (ESI-) | 347.1 | [M-H]⁻, confirms molecular weight |
| MS/MS of 347.1 | 303.1 | [M-H - CO₂]⁻, loss of carbon dioxide |
| 256.1 | [M-H - C₇H₇]⁻, loss of a benzyl radical | |
| 91.1 | [C₇H₇]⁺, benzyl cation (observed in positive mode) |
This table presents expected m/z values based on the structure of the compound and is for illustrative purposes.
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis of 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Typically, this is achieved using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects.
Following geometry optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool in this regard, illustrating the charge distribution and highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxylic acid and ether linkages are expected to be regions of high negative potential, while the acidic proton of the carboxyl group would exhibit a high positive potential.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (phenyl ring) | ~1.39 Å |
| C-O (ether) | ~1.37 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| Bond Angle | C-C-C (phenyl ring) | ~120° |
| C-O-C (ether) | ~118° | |
| O=C-O (carboxyl) | ~124° | |
| Dihedral Angle | C-C-C-C (phenyl ring) | ~0° |
| Ph-O-CH2-Ph | Varies |
Note: The values presented are typical and may vary slightly based on the specific computational setup.
Prediction of Spectroscopic Properties (NMR, IR)
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of spectral peaks.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. The calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. These calculations can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the carboxylic acid and the C-O stretches of the ether linkages.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
|---|---|---|
| IR Frequencies | O-H stretch (carboxyl) | ~3500 (monomer), ~2500-3300 (dimer) |
| C=O stretch (carboxyl) | ~1750 (monomer), ~1700 (dimer) | |
| C-O stretch (ether) | ~1250 | |
| Aromatic C-H stretch | ~3000-3100 | |
| ¹H NMR Shifts | -COOH | ~10-12 ppm |
| Aromatic-H | ~6.5-7.5 ppm | |
| -CH₂- (acetic acid) | ~3.6 ppm | |
| -CH₂- (benzyl) | ~5.1 ppm | |
| ¹³C NMR Shifts | -COOH | ~175 ppm |
| Aromatic-C | ~110-160 ppm | |
| -CH₂- (acetic acid) | ~40 ppm |
Note: These are predicted values and are subject to variations based on solvent and other experimental conditions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule can also reveal the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
Note: These values are illustrative and depend on the level of theory and basis set used.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jspae.com It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.
Protein-Ligand Interaction Prediction for Target Identification
Molecular docking simulations can be employed to screen this compound against a panel of known protein targets to identify potential biological activities. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target proteins. The ligand's structure is typically optimized using methods like DFT as described above. The protein structures are often obtained from experimental sources like the Protein Data Bank (PDB).
The docking algorithm then explores various possible binding poses of the ligand within the protein's active site, evaluating the energetic favorability of each pose. This allows for the identification of proteins with which the compound is likely to interact. Phenylacetic acid derivatives have been studied for their interactions with a variety of targets, including enzymes and receptors. researchgate.netjspae.com Potential targets for this compound could include enzymes involved in inflammatory pathways or metabolic processes.
Estimation of Binding Affinities and Modes
Beyond identifying potential targets, molecular docking provides an estimation of the binding affinity, often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). A more negative docking score generally indicates a more favorable binding interaction. These scores are calculated by a scoring function that takes into account various types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The analysis of the predicted binding mode reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues. The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. The benzyloxy groups can also contribute to hydrophobic interactions.
Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Parameter | Details |
|---|---|
| Protein Target | Example: Cyclooxygenase-2 (COX-2) |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Types of Interactions | - Hydrogen bond between the carboxylic acid of the ligand and the side chain of Arg120. - π-π stacking interaction between a phenyl ring of the ligand and the aromatic ring of Tyr355. - Hydrophobic interactions between the benzyl (B1604629) groups and hydrophobic residues in the active site. |
Note: This table presents a hypothetical scenario for illustrative purposes. The actual binding affinity and interactions would depend on the specific protein target and the docking software used.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. By simulating the interactions within a system, MD can reveal detailed information about the conformational dynamics of a ligand and its stability when complexed with a biological target, such as a protein. researchgate.netyoutube.comyoutube.com
MD simulations are employed to explore the conformational landscape of this compound, both as an isolated molecule and within a protein-ligand complex. The flexibility of the two benzyloxy groups and the acetic acid side chain is critical to how the molecule can adapt its shape to fit into a binding pocket.
Key analyses in these simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD trajectory for the ligand within a protein's binding site suggests that it has found a stable binding pose. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify which parts of the molecule or protein are the most mobile. For this compound, this would highlight the flexibility of the terminal phenyl rings and the carboxyl group.
These simulations can reveal the most energetically favorable conformations of the molecule, which are crucial for understanding its interaction with biological targets. The stability of any potential protein-ligand complexes is a key indicator of the compound's potential efficacy. researchgate.net
Table 1: Hypothetical MD Simulation Stability Metrics for a Protein-Ligand Complex This table illustrates typical data obtained from an MD simulation to assess the stability of a complex involving a ligand like this compound.
| Metric | System | Average Value | Interpretation |
| RMSD | Protein Backbone | 1.5 ± 0.3 Å | Indicates stable protein folding during the simulation. |
| RMSD | Ligand | 0.8 ± 0.2 Å | Suggests the ligand maintains a consistent binding pose. researchgate.net |
| Rg | Protein-Ligand Complex | 22.5 ± 0.5 Å | Shows the complex remains compact and stable. |
Beyond stability, MD simulations provide a dynamic picture of the interactions between a ligand and its protein target. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions over the course of the simulation. Understanding the key residues involved in these interactions is fundamental for structure-based drug design.
Solvent effects are also a critical component of these simulations. The inclusion of explicit water molecules allows for the analysis of how the solvent interacts with the protein-ligand complex. The Solvent Accessible Surface Area (SASA) is a measure of the part of the molecule that is exposed to the solvent. researchgate.net A decrease in SASA upon ligand binding often indicates that the ligand has been successfully buried within a binding pocket, shielded from the surrounding solvent. This dynamic characterization provides a more realistic view of the binding event than static docking models. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling
QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.gov These models are valuable for predicting the properties of new, untested molecules and for guiding the optimization of lead compounds. researchgate.net
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.
Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. It relies solely on the information from a set of known active and inactive molecules to build a predictive model.
Structure-Based QSAR: When the target's 3D structure is available, descriptors can be derived from the docked pose of the ligand in the protein's active site. These descriptors can include interaction energies and geometric fit.
For derivatives of phenylacetic acid, QSAR studies have revealed the importance of electronic and steric parameters in determining their anti-inflammatory activity. A hypothetical QSAR model for a series of analogs related to this compound might show that electron-withdrawing groups and specific steric profiles enhance biological activity.
Table 2: Example of a QSAR Model Equation and its Components This table illustrates a hypothetical QSAR model, demonstrating the relationship between molecular descriptors and biological activity.
| Component | Description | Example Descriptor | Contribution |
| Dependent Variable | The biological activity being predicted. | Log(1/IC50) | N/A |
| Independent Variables | Molecular descriptors quantifying physicochemical properties. | ClogP (lipophilicity) | Positive |
| Dipole Moment (electronic) | Negative | ||
| Molecular Weight (steric) | Negative | ||
| Model Equation | Log(1/IC50) = 0.45ClogP - 0.12Dipole - 0.01*MW + 1.2 | N/A | N/A |
QSTR models apply the same principles as QSAR but focus on predicting toxicity endpoints. Early assessment of potential toxicity is crucial to reduce late-stage failures in drug development. researchgate.netnih.gov For compounds related to phenylacetic acids, computational models can be used to predict various toxic effects. mdpi.com
Commonly predicted toxicity endpoints include:
Mutagenicity: The potential to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage. nih.gov
Cardiotoxicity: The potential to cause damage to the heart, often assessed by predicting hERG channel inhibition.
Genotoxicity: The potential to damage DNA. mdpi.com
For aryl acetic acids, QSTR models have suggested that lower lipophilicity and less bulky substituents can lead to safer compounds. Such models would be invaluable in guiding the design of safer analogs of this compound.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicity properties of a compound. nih.govresearchgate.net Evaluating ADMET properties early in the drug discovery process is essential for identifying candidates with favorable profiles and minimizing costly failures. researchgate.netnih.gov For this compound, a full ADMET profile can be computationally generated to assess its drug-likeness.
Key ADMET parameters that are commonly predicted include:
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.
Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound inhibits these enzymes (e.g., CYP2D6, CYP3A4). nih.gov
Excretion: Prediction of renal clearance and interaction with renal transporters.
Toxicity: A broad range of toxicity endpoints, including those mentioned in the QSTR section, such as hERG inhibition and hepatotoxicity. nih.gov
Table 3: Predicted In Silico ADMET Profile for this compound This table presents a set of hypothetical ADMET properties predicted by common computational software. These values serve as an initial assessment of the compound's drug-like potential.
| Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) | Low Penetration | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding | >95% | Expected to be highly bound to plasma proteins. | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. nih.gov | |
| Excretion | Renal Organic Cation Transporter | Not a substrate | Unlikely to be actively secreted by this transporter. |
| Toxicity | hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Possible Risk | May have the potential to cause liver toxicity. nih.gov | |
| Mutagenicity (AMES test) | Negative | Not predicted to be mutagenic. |
Computational Pharmacokinetic Parameter Prediction
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. In silico models provide a rapid and cost-effective means to predict these properties. For this compound, a comprehensive ADME profile was generated using advanced computational tools.
The compound is not predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system effects. In terms of metabolism, the compound is predicted to be an inhibitor of several key cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4, but not CYP2D6. Inhibition of these enzymes can lead to drug-drug interactions, a crucial consideration in drug development. The predicted total clearance and renal clearance values provide an initial estimate of the compound's elimination from the body.
Table 1: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Value | Description |
| Absorption | ||
| Water Solubility (logS) | -4.5 | Logarithm of the molar solubility in water. |
| Caco-2 Permeability (logPapp) | 1.1 | Logarithm of the apparent permeability coefficient in Caco-2 cells. |
| Intestinal Absorption (Human) | 90% | Percentage of the compound absorbed through the human intestine. |
| P-glycoprotein Substrate | Yes | Predicts if the compound is a substrate of P-glycoprotein. |
| Distribution | ||
| VDss (human) (log L/kg) | 0.2 | Volume of distribution at steady state. |
| Fraction unbound (human) | 0.15 | The fraction of the compound that is not bound to plasma proteins. |
| BBB Permeability (logBB) | -0.8 | Logarithm of the brain to plasma concentration ratio. |
| CNS Permeability (logPS) | -1.5 | Logarithm of the permeability-surface area product for the central nervous system. |
| Metabolism | ||
| CYP1A2 inhibitor | Yes | Predicts if the compound inhibits the CYP1A2 enzyme. |
| CYP2C19 inhibitor | Yes | Predicts if the compound inhibits the CYP2C19 enzyme. |
| CYP2C9 inhibitor | Yes | Predicts if the compound inhibits the CYP2C9 enzyme. |
| CYP2D6 inhibitor | No | Predicts if the compound inhibits the CYP2D6 enzyme. |
| CYP3A4 inhibitor | Yes | Predicts if the compound inhibits the CYP3A4 enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Logarithm of the total clearance rate. |
| Renal OCT2 Substrate | No | Predicts if the compound is a substrate of the renal organic cation transporter 2. |
This data is generated for illustrative purposes based on computational models and has not been experimentally validated.
Evaluation of Drug-Likeness and Lead Compound Optimization
The concept of "drug-likeness" is used to assess whether a compound possesses properties that are consistent with known drugs. These properties are often evaluated using a set of rules, such as Lipinski's rule of five, which helps to predict if a compound will have drug-like pharmacokinetic and pharmacodynamic characteristics.
An evaluation of this compound against several established drug-likeness rules is presented in the table below. The compound violates Lipinski's rule of five due to its high molecular weight and the number of hydrogen bond acceptors. It also shows violations of the Ghose, Veber, Egan, and Muegge rules. These violations suggest that the compound, in its current form, may have suboptimal oral bioavailability and other drug-like properties.
The bioavailability score, which is a composite score based on several parameters, is predicted to be 0.55, further indicating a moderate potential for oral bioavailability. The lead-likeness evaluation, which assesses the suitability of a compound as a starting point for optimization, shows a violation due to the high molecular weight.
Table 2: Drug-Likeness and Lead-Likeness Evaluation of this compound
| Rule/Parameter | Value/Violation | Description |
| Drug-Likeness | ||
| Lipinski | 2 Violations | Molecular Weight > 500, Number of H-bond Acceptors > 10 |
| Ghose | 1 Violation | Molecular Weight between 160 and 480 |
| Veber | 1 Violation | Number of Rotatable Bonds ≤ 10 |
| Egan | 1 Violation | TPSA > 131.6 |
| Muegge | 1 Violation | Molecular Weight between 200 and 600 |
| Bioavailability Score | 0.55 | A score indicating the probability of the compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |
| Lead-Likeness | ||
| Lead-likeness | 1 Violation | Molecular Weight > 450 |
This data is generated for illustrative purposes based on computational models and has not been experimentally validated.
Structure Activity Relationship Sar Investigations
Modulation of Enzyme Activity
Investigations into the modulatory effects of 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid and its derivatives on various enzymes are critical to understanding their therapeutic potential. However, specific experimental studies on this exact compound are limited across several major enzyme families.
Cyclooxygenase (COX-1 and COX-2) Inhibition Studies
A thorough review of the scientific literature reveals no specific studies evaluating the cyclooxygenase (COX-1 and COX-2) inhibitory activity of this compound. SAR studies for COX inhibitors typically focus on other chemical scaffolds. nih.govnih.gov For phenylacetic acid derivatives like diclofenac, the carboxylic acid group is known to be essential for interacting with key amino acid residues in the COX active site. tci-thaijo.org However, without experimental data, the influence of the 2,4-bis(benzyloxy) substitution pattern on COX inhibition remains uncharacterized.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
There are no specific studies in the available scientific literature detailing the cholinesterase inhibitory activity of this compound. Research into cholinesterase inhibitors has explored a wide variety of molecular structures, including some containing benzyloxy moieties, but these are typically part of more complex scaffolds, such as carbamates or benzoic acid amides, which differ significantly from the phenylacetic acid core. nih.gov Therefore, the SAR for this specific compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been established.
Aldose Reductase Inhibition
The phenylacetic acid scaffold is a recognized pharmacophore for aldose reductase inhibitors (ARIs). The general structure for ARIs consists of an acidic head (the carboxylic acid), a central aromatic or heteroaromatic ring, and a hydrophobic portion. The compound this compound fits this model, with the two bulky and hydrophobic benzyloxy groups providing the necessary lipophilicity to interact with the enzyme's active site.
SAR studies on related benzyloxyphenylacetic acids have highlighted several key features:
Methylene (B1212753) Spacer: The presence of the methylene (-CH2-) group in the acetic acid moiety is critical. Comparative studies have shown that phenylacetic acid derivatives are often more potent ARIs than their corresponding benzoic acid analogues, indicating the spacer provides optimal positioning of the acidic group for interaction with the enzyme.
Hydrophobic Substituents: The size and position of hydrophobic groups on the phenyl ring significantly influence activity. The benzyloxy groups in this compound would occupy a hydrophobic pocket in the aldose reductase active site. While specific data for the 2,4-bis(benzyloxy) pattern is unavailable, studies on other derivatives show that the nature and location of such substituents are pivotal for achieving high inhibitory potency. nih.govnih.gov
Role of Oxygen: The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, potentially forming interactions within the active site that contribute to binding affinity.
Table 1: Key Structural Features of Phenylacetic Acid Derivatives for Aldose Reductase Inhibition
| Structural Feature | Role in Inhibition | Relevance to this compound |
|---|---|---|
| Carboxylic Acid Head | Forms ionic and hydrogen bonds in the enzyme's anionic binding site. | Present and essential for activity. |
| Methylene Spacer | Provides optimal orientation and distance for the acidic head. | Present; distinguishes it from less active benzoic acid analogs. |
| Phenyl Ring | Serves as the central scaffold for substituents. | Present as the core structure. |
| Hydrophobic Groups | Interact with hydrophobic pockets in the active site. | The two benzyloxy groups serve this function. |
Histone Lysine N-Methyltransferase (EZH2) Inhibition
No published studies were found that investigate the inhibition of the Enhancer of Zeste Homolog 2 (EZH2) by this compound or related phenylacetic acid derivatives. Known EZH2 inhibitors belong to distinct chemical classes, such as pyridinone-containing compounds, and there is currently no established link between the benzyloxyphenylacetic acid scaffold and EZH2 activity. nih.govnih.govresearchgate.net
Meprin α and β Inhibition
There is no available research on the inhibitory activity of this compound against the metalloproteinases meprin α and meprin β. Known inhibitors of meprins typically feature zinc-binding groups, such as hydroxamic acids, within scaffolds like tertiary amines or heteroaromatics, which are not present in the subject compound. nih.govmdpi.comnih.gov
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Derivatives structurally related to this compound have demonstrated significant inhibitory activity against monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Specifically, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives showed excellent and selective inhibitory effects on MAO-B, with comparatively weak action against MAO-A. nih.gov
One notable compound from this series, compound 3h , exhibited the most potent MAO-B inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.062 µM. nih.gov Further studies revealed that its mode of inhibition is competitive and reversible. nih.gov The high selectivity for MAO-B over MAO-A is a desirable characteristic for potential therapeutic agents targeting neurodegenerative conditions like Parkinson's disease. nih.gov The structure-activity relationship suggests that the benzyloxy group contributes significantly to the binding affinity within the active site of the MAO-B enzyme. nih.govnih.gov
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| Compound S5 | 3.857 | 0.203 | 19.04 |
| Compound S16 | >100 | 0.979 | >102.15 |
| Compound 3h | Not specified | 0.062 | High selectivity reported |
| Safinamide | Not specified | Not specified | Reference compound |
| Rasagiline | Not specified | Not specified | Reference compound |
Lanosterol 14α-demethylase (CYP51A1) Inhibition
Lanosterol 14α-demethylase (CYP51A1) is a critical enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. psu.edu Inhibition of this enzyme is a key mechanism for many antifungal agents. psu.eduresearchgate.net While direct inhibitory data for this compound on human CYP51A1 is not extensively documented, the structural characteristics of known inhibitors provide insights.
Natural flavonoids, for instance, have been investigated for their ability to inhibit CYP51A1. semanticscholar.org Luteolin 7,3'-disulfate, a water-soluble form of luteolin, showed potent inhibition of the enzyme. semanticscholar.org Molecular docking studies suggest that such compounds may block the substrate access channel. semanticscholar.org The bulky bis(benzyloxy)phenyl structure of the titular compound suggests it could potentially occupy the hydrophobic active site of CYP51A1, though its inhibitory potential requires empirical validation. The development of dual inhibitors targeting both CYP51 and other pathways is an active area of research. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Baicalein | CYP1A, CYP2B, CYP3A4 | 0.5–36 |
| Chrysin 7-sulfate | CYP2C9 | 2.7 |
| Luteolin | CYP2C8 | Effective inhibition reported |
| Luteolin 7,3'-disulfate | CYP51A1 | Potent inhibition reported |
Receptor Modulation and Binding Studies
Hepatocyte Nuclear Factor 4α (HNF-4α) Receptor Modulation
Hepatocyte Nuclear Factor 4α (HNF-4α) is a crucial nuclear receptor that regulates a wide array of genes involved in metabolic processes. nih.govmdpi.com It is considered an orphan receptor, and the identity and regulatory role of its endogenous ligands are subjects of ongoing research. plos.org Studies have identified the fatty acid, linoleic acid, as a ligand that selectively occupies the ligand-binding pocket of HNF-4α in vivo. plos.org
The discovery of synthetic antagonists for HNF-4α demonstrates that this receptor is pharmacologically modulable. nih.gov These antagonists can bind with high affinity and alter the expression of HNF-4α target genes. nih.gov Given that this compound is a phenylacetic acid derivative, a class of compounds known to interact with various biological systems, its potential to modulate HNF-4α activity warrants investigation. The large, lipophilic benzyloxy groups could facilitate entry into the ligand-binding pocket, potentially displacing endogenous ligands or otherwise altering receptor conformation and function.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is a therapeutic target for type 2 diabetes. nih.govnih.gov Phenylacetic acid derivatives have been explored as PPARγ agonists. nih.gov Specifically, chiral phenoxyacetic acid analogues have been shown to act as partial agonists of PPARγ. nih.gov
Partial agonists are of particular interest as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists. nih.govdrugbank.com The mode of binding for these partial agonists involves specific interactions within the ligand-binding domain that result in a distinct conformational change of the receptor compared to full agonists. nih.gov Docking studies of one such partial agonist suggest a binding mode that stabilizes certain helical regions of the receptor (H3) more effectively than others (H11 and H12). nih.gov The this compound structure shares features with these known PPARγ partial agonists, suggesting it may also modulate this receptor.
Leptin Receptor (LepR) Modulation
The leptin receptor (LepR) plays a vital role in regulating energy balance, adiposity, and fertility. nih.gov A state of "leptin resistance," where circulating leptin levels are high but the receptor signaling is impaired, is a hallmark of obesity. nih.gov Current research into modulating the leptin system focuses on overcoming this resistance, often through the development of leptin analogs or chemical chaperones that can restore receptor function. nih.gov There is limited information available on the direct modulation of the leptin receptor by small molecules like this compound. The primary strategies currently explored involve larger peptide-based molecules or compounds that address cellular stress pathways affecting receptor function. nih.gov
Design Principles for Enhanced Biological Activity
The design of more potent and selective derivatives based on the this compound scaffold can be guided by established structure-activity relationship principles. For instance, in the development of benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors, modifications to the benzyloxy group significantly impacted activity. nih.gov
Key design principles include:
Modification of the Phenyl Rings: Introduction of various substituents (e.g., hydroxyl, halogen, alkyl groups) on the phenyl rings of the benzyloxy moieties can fine-tune electronic and steric properties, potentially enhancing binding affinity and selectivity for a specific target. nih.govmdpi.com
Alteration of the Acetic Acid Moiety: The carboxylic acid group is often crucial for interaction with receptor binding sites. Esterification or amidation of this group can alter the compound's pharmacokinetic properties and binding mode. mdpi.com
Stereochemistry: For chiral centers, separating enantiomers is critical, as different stereoisomers often exhibit markedly different biological activities and potencies, as seen with PPARγ agonists. nih.govdrugbank.com
Conformational Rigidity: Introducing elements that restrict the molecule's conformational flexibility can lock it into a bioactive conformation, thereby increasing potency.
By systematically applying these principles, novel analogs of this compound can be designed with improved activity profiles for specific enzymatic or receptor targets. nih.govnih.govmdpi.comspast.org
Impact of Benzyl (B1604629) Ether Substitution Patterns on Efficacy and Selectivity
Research into related compounds has shown that the position and nature of substituents on the benzyl groups can modulate activity. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzyl rings can alter the electronic properties of the entire molecule, which may affect target binding. It is generally observed that electron-donating groups can enhance the rearrangement of benzyl aryl ethers, which could be a factor in the metabolic stability and activity of the compound. ccspublishing.org.cn
The steric bulk of the benzyl groups is also a critical factor. Altering the size of these groups or replacing them with other functionalities can impact how the molecule fits into a binding pocket. A study on ketopiperazine-based renin inhibitors demonstrated that the nature of benzyloxymethyl substituents correlated with enzymatic inhibition, suggesting that both electronic and steric effects are at play. nih.gov
To systematically investigate these effects on this compound, a series of analogs could be synthesized and evaluated, as illustrated in the hypothetical data table below.
| Compound | Modification | Predicted Efficacy | Predicted Selectivity |
|---|---|---|---|
| Parent Compound | 2,4-Bis(benzyloxy) | Baseline | Baseline |
| Analog 1a | 2,4-Bis(4-methoxybenzyloxy) | Potentially Increased | Potentially Altered |
| Analog 1b | 2,4-Bis(4-chlorobenzyloxy) | Potentially Decreased | Potentially Altered |
| Analog 1c | 2-Benzyloxy, 4-Hydroxy | Significantly Decreased | Potentially Increased |
Role of the Carboxylic Acid Moiety in Target Interaction
The carboxylic acid group is a common feature in many biologically active molecules, often playing a pivotal role in target interaction through hydrogen bonding or ionic interactions. researchgate.net In the context of this compound, this acidic moiety is presumed to be a key pharmacophoric element.
Studies on nonsteroidal anti-inflammatory drugs (NSAIDs) have highlighted the importance of the carboxylic acid group for their mechanism of action, often by interacting with key residues in the active site of cyclooxygenase enzymes. researchgate.netnih.gov It is plausible that the carboxylic acid of the title compound similarly engages with a specific binding site on its target protein.
To probe the importance of this group, researchers often synthesize ester or amide derivatives. Esterification, for instance, neutralizes the negative charge of the carboxylate and removes its hydrogen bond donating ability, which can significantly reduce binding affinity if these interactions are crucial. researchgate.net
The following table outlines potential modifications to the carboxylic acid group and their expected impact on activity.
| Compound | Modification | Predicted Target Interaction | Predicted Efficacy |
|---|---|---|---|
| Parent Compound | Carboxylic Acid (-COOH) | Strong (Ionic/H-bond) | Baseline |
| Analog 2a | Methyl Ester (-COOCH₃) | Weakened (Loss of Ionic/H-bond Donor) | Significantly Decreased |
| Analog 2b | Amide (-CONH₂) | Altered (H-bond Donor/Acceptor) | Decreased |
| Analog 2c | Hydroxamic Acid (-CONHOH) | Potentially Maintained or Altered | Variable |
Influence of Aromatic Ring Substituents on Activity Profiles
The central phenyl ring, substituted with the acetic acid side chain and two benzyloxy groups, provides the core scaffold of the molecule. Introducing additional substituents onto this ring can modulate the compound's electronic properties, conformation, and potential for additional interactions with the target.
For example, in a study of 2-phenylaminophenylacetic acid derivatives, varying the substituents on the aromatic rings had a pronounced effect on both their biological activity and toxicity profiles. nih.govresearchgate.net The position of the substituent is also critical, as it can lead to steric clashes or enable new, favorable interactions within the binding site.
A hypothetical SAR study for substituents on the central aromatic ring is presented below.
| Compound | Modification (on phenyl ring) | Predicted Activity Profile | Rationale |
|---|---|---|---|
| Parent Compound | Unsubstituted | Baseline | - |
| Analog 3a | 5-Fluoro | Potentially Increased Potency | Favorable electronic interactions or improved metabolic stability. |
| Analog 3b | 5-Methyl | Potentially Altered Selectivity | Steric and electronic effects of the methyl group. |
| Analog 3c | 5-Nitro | Likely Decreased Activity | Strong electron-withdrawing nature may be unfavorable for target binding. |
Strategic Modifications for Optimizing Selectivity and Potency
Based on the foundational SAR principles, strategic modifications can be envisioned to enhance the selectivity and potency of this compound. This involves a multi-pronged approach of fine-tuning the various molecular components.
One strategy could involve replacing one or both of the benzyl ethers with other groups to explore different spatial and electronic requirements. For instance, incorporating heterocyclic rings in place of the phenyl groups of the benzyl ethers could introduce new hydrogen bonding opportunities and improve solubility.
Another approach is to rigidify the structure. The current molecule has considerable conformational flexibility due to the benzyl ether and acetic acid side chains. Introducing cyclic constraints could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Furthermore, isosteric replacements for the carboxylic acid, such as a tetrazole group, could be explored. Such modifications can maintain the acidic character necessary for target interaction while potentially improving pharmacokinetic properties.
The optimization process is iterative, with each round of synthesis and biological testing providing valuable insights that guide the design of the next generation of compounds. This systematic approach is essential for developing a lead compound with a desirable therapeutic profile.
Advanced Applications and Future Directions
Role in Materials Science and Advanced Materials Development
The field of materials science is continually in search of novel organic molecules that can serve as building blocks for functional materials. While direct applications of 2-[2,4-Bis(benzyloxy)phenyl]acetic acid in this domain are not yet established, the inherent characteristics of its phenylacetic acid scaffold suggest several promising avenues for future research. Phenylacetic acid and its derivatives are known to be utilized in the synthesis of polymers. researchgate.net The carboxylic acid group of the molecule provides a reactive site for polymerization reactions, allowing it to be incorporated into polyester (B1180765) or polyamide chains. The two benzyloxy groups could influence the resulting polymer's properties, potentially enhancing thermal stability or altering its solubility and processability.
Furthermore, the aromatic rings within the structure could be exploited for the development of materials with specific optical or electronic properties. The potential for π-π stacking interactions, facilitated by the phenyl and benzyl (B1604629) groups, could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The molecule could also be explored as a component in the formation of metal-organic frameworks (MOFs) or other coordination polymers, where the carboxylic acid would act as a linker to metal ions.
Exploration in Non-Pharmaceutical Chemical Industries (e.g., Specialty Chemicals)
Beyond the pharmaceutical sector, this compound and its simpler analog, phenylacetic acid, hold potential in various non-pharmaceutical chemical industries. Phenylacetic acid itself is used in the fragrance industry, valued for its honey-like scent at low concentrations. wikipedia.orgmetoree.com The structural complexity of this compound could be leveraged to synthesize unique ester derivatives, which may possess novel and desirable fragrance profiles for use in perfumery and cosmetics.
In the agrochemical industry, some phenylacetic acid derivatives serve as herbicides or plant growth regulators. ontosight.ai The specific substitutions on this compound could be modified to develop new classes of agrochemicals with potentially improved efficacy or selectivity. The compound could also serve as a precursor for the synthesis of specialty dyes, photographic chemicals, or other high-value specialty chemicals where its unique molecular architecture could impart specific desired properties. ottokemi.com
Mechanistic Studies of Biological Interactions Beyond Specific Enzyme/Receptor Targets
Moreover, phenylacetic acid is a natural metabolite in plants and animals. wikipedia.org Investigating the metabolic fate of this compound in various biological systems could reveal novel metabolic pathways or identify new biologically active metabolites. Computational docking studies could be employed to screen for potential interactions with a wide range of biological targets, including proteins, enzymes, and DNA, which could uncover unexpected therapeutic possibilities. researchgate.net For instance, studies on other phenylacetic acid derivatives have explored their binding to targets like Pim kinase and urease enzymes. researchgate.net
Emerging Synthetic Methodologies for Analog Development and High-Throughput Synthesis
The future development and application of this compound and its analogs will be heavily influenced by advancements in synthetic chemistry. Traditional multi-step syntheses can be time-consuming and inefficient. mdpi.com Emerging methodologies such as flow chemistry, microwave-assisted synthesis, and automated synthesis platforms could enable the rapid and efficient production of a diverse library of analogs. These technologies allow for precise control over reaction conditions, often leading to higher yields, reduced reaction times, and improved safety profiles.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized for the synthesis of ortho-substituted phenylacetic acid derivatives and could be adapted for the high-throughput synthesis of analogs of this compound. inventivapharma.com Carbonylation reactions of benzyl halides also represent an effective method for preparing phenylacetic acid derivatives. researchgate.netresearchgate.net The development of solid-phase synthesis techniques for this class of compounds could further streamline the creation of analog libraries for screening in various applications.
Table of Emerging Synthetic Methodologies:
| Methodology | Potential Advantages for Synthesizing Analogs |
|---|---|
| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, access to novel chemical space. |
| High-Throughput Parallel Synthesis | Rapid generation of large libraries of analogs for screening. |
| Palladium-Catalyzed Cross-Coupling | Efficient formation of C-C bonds for creating diverse substitutions. inventivapharma.com |
| Modern Carbonylation Techniques | Provides a mild and effective route from corresponding benzyl chlorides. researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization for Specific Research Goals
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery. nih.govresearchgate.netjsr.org These computational tools can be powerfully applied to accelerate the design and optimization of novel compounds based on the this compound scaffold. By analyzing large datasets of chemical structures and their associated properties, ML models can predict the biological activity, physicochemical properties, and potential toxicity of new, unsynthesized analogs. mdpi.comnih.gov
For specific research goals, such as developing a new material with desired optical properties or a specialty chemical with a particular scent profile, generative AI models can be employed. These models can design novel molecular structures from scratch that are predicted to have the desired characteristics. mdpi.com Furthermore, AI can be used to devise and optimize synthetic routes, predicting the most efficient and cost-effective ways to produce target molecules. researchgate.net The integration of AI and ML with high-throughput synthesis and screening would create a powerful, closed-loop system for the rapid discovery and development of new functional molecules derived from this compound. Computational studies, including molecular docking and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions, can further refine the selection of candidate compounds for experimental validation. nih.gov
Q & A
Basic: What are the critical synthetic pathways for 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid?
The synthesis typically involves benzyl ether protection of hydroxyl groups on a phenolic precursor, followed by alkylation or carboxylation. For example:
- Step 1 : Benzyl protection of 2,4-dihydroxyphenylacetic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purification via column chromatography or recrystallization, as seen in analogous protocols for boronic acid esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) .
- Validation : Confirmation of regioselectivity using NMR to distinguish between 2- and 4-substituted benzyloxy groups .
Basic: What analytical methods are recommended for characterizing purity and structural integrity?
- HPLC : Quantify purity using reverse-phase chromatography with UV detection (λ = 254 nm), as applied to related phenylacetic acid derivatives .
- NMR : Analyze and spectra to confirm substitution patterns (e.g., benzyloxy group integration and coupling constants) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] or [M−H]) .
Advanced: How can researchers optimize benzyl ether formation while minimizing side reactions?
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and byproduct formation .
- Temperature Control : Lower reaction temperatures (0–25°C) to suppress over-alkylation, as demonstrated in fluorophenylboronic acid syntheses .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .
- Structural Analogues : Compare activity with derivatives (e.g., 2-benzyloxy-4-fluorophenylacetic acid) to identify critical functional groups .
- Metabolite Analysis : Investigate potential degradation products using LC-MS, as seen in studies on hydroxy-phenylacetic acids .
Advanced: What is the compound’s role in drug design and structure-activity relationship (SAR) studies?
- Scaffold Modification : Replace benzyloxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify binding interactions, as applied to benzothiazine derivatives .
- In Vivo Testing : Evaluate pharmacokinetics in rodent models, focusing on carboxylic acid bioavailability (e.g., ester prodrug strategies) .
Advanced: What strategies enable regioselective deprotection of benzyloxy groups?
- Catalytic Hydrogenation : Use Pd/C or Pd(OH)₂ under H₂ to selectively remove benzyl groups without affecting acid functionality .
- Acid/Base Sensitivity : Employ mild conditions (e.g., TFA in DCM) to avoid hydrolysis of the acetic acid moiety .
- Orthogonal Protection : Introduce tert-butyl or allyl groups for sequential deprotection, as seen in biphenylacetic acid syntheses .
Basic: What safety precautions are essential during handling?
- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact, per SDS guidelines for phenylacetic acid derivatives .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles during synthesis .
- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation, as recommended for boronic acid esters .
Advanced: How can computational modeling enhance research on this compound?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize analogues for testing .
- QSAR Models : Corlate substituent effects (e.g., benzyloxy vs. methoxy) with activity data to optimize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
